2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound with a molecular formula of C12H17ClIN3OSi. This compound is notable for its unique structure, which includes both chloro and iodo substituents on a pyrrolo[2,3-b]pyrazine core, as well as a trimethylsilyl-ethoxymethyl group. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method involves the reaction of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under nitrogen atmosphere. The mixture is cooled to 0°C and stirred for a specific period before being allowed to reach room temperature. The product is then purified using silica-gel column chromatography .
Chemical Reactions Analysis
2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is not well-documented. its structure suggests that it can interact with various molecular targets through its chloro and iodo substituents, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The trimethylsilyl-ethoxymethyl group may also play a role in modulating the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar compounds include:
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Shares the chloro and iodo substituents but lacks the trimethylsilyl-ethoxymethyl group.
4-Chloro-2-iodo-5-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a trifluoromethyl group instead of a chloro group.
Properties
Molecular Formula |
C12H17ClIN3OSi |
---|---|
Molecular Weight |
409.72 g/mol |
IUPAC Name |
2-[(2-chloro-7-iodopyrrolo[2,3-b]pyrazin-5-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H17ClIN3OSi/c1-19(2,3)5-4-18-8-17-7-9(14)11-12(17)15-6-10(13)16-11/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
AZTJYIWLYLUZIS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=NC(=CN=C21)Cl)I |
Origin of Product |
United States |
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